Cas no 1489088-46-1 (Octane, 5-(chloromethyl)-3-methyl-)

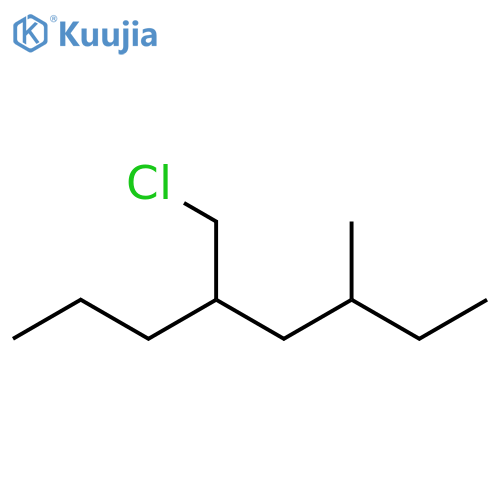

1489088-46-1 structure

商品名:Octane, 5-(chloromethyl)-3-methyl-

CAS番号:1489088-46-1

MF:C10H21Cl

メガワット:176.726742506027

CID:5281539

Octane, 5-(chloromethyl)-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Octane, 5-(chloromethyl)-3-methyl-

- 5-(Chloromethyl)-3-methyloctane

-

- インチ: 1S/C10H21Cl/c1-4-6-10(8-11)7-9(3)5-2/h9-10H,4-8H2,1-3H3

- InChIKey: CQPZBZPPCXNXFA-UHFFFAOYSA-N

- ほほえんだ: CCC(C)CC(CCl)CCC

Octane, 5-(chloromethyl)-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-675844-0.05g |

5-(chloromethyl)-3-methyloctane |

1489088-46-1 | 0.05g |

$624.0 | 2023-03-11 | ||

| Enamine | EN300-675844-0.1g |

5-(chloromethyl)-3-methyloctane |

1489088-46-1 | 0.1g |

$653.0 | 2023-03-11 | ||

| Enamine | EN300-675844-0.5g |

5-(chloromethyl)-3-methyloctane |

1489088-46-1 | 0.5g |

$713.0 | 2023-03-11 | ||

| Enamine | EN300-675844-5.0g |

5-(chloromethyl)-3-methyloctane |

1489088-46-1 | 5.0g |

$2152.0 | 2023-03-11 | ||

| Enamine | EN300-675844-10.0g |

5-(chloromethyl)-3-methyloctane |

1489088-46-1 | 10.0g |

$3191.0 | 2023-03-11 | ||

| Enamine | EN300-675844-0.25g |

5-(chloromethyl)-3-methyloctane |

1489088-46-1 | 0.25g |

$683.0 | 2023-03-11 | ||

| Enamine | EN300-675844-1.0g |

5-(chloromethyl)-3-methyloctane |

1489088-46-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-675844-2.5g |

5-(chloromethyl)-3-methyloctane |

1489088-46-1 | 2.5g |

$1454.0 | 2023-03-11 |

Octane, 5-(chloromethyl)-3-methyl- 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1489088-46-1 (Octane, 5-(chloromethyl)-3-methyl-) 関連製品

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 503537-97-1(4-bromooct-1-ene)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量